

An In-depth Technical Guide to 4-benzoylbenzene-1,2-dicarboxylic acid

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Compound of Interest

Compound Name: 4-Benzoylphthalic acid

Cat. No.: B1267963

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 4-benzoylbenzene-1,2-dicarboxylic acid is limited. This guide provides a comprehensive overview based on available data for closely related compounds and theoretical predictions.

Introduction

4-benzoylbenzene-1,2-dicarboxylic acid is an aromatic organic compound featuring a benzoyl substituent on a phthalic acid (benzene-1,2-dicarboxylic acid) framework. Its structure combines the functionalities of a benzophenone and a dicarboxylic acid, suggesting potential applications as a monomer in polymer synthesis, a building block in organic synthesis, and a scaffold in medicinal chemistry. Due to the limited specific literature on this compound, this guide will draw analogies from its isomers, such as 2-benzoylbenzoic acid, and related substituted phthalic acids to provide insights into its synthesis, properties, and potential biological activities.

Physicochemical and Predicted Properties

Quantitative experimental data for 4-benzoylbenzene-1,2-dicarboxylic acid is not readily available. The following table summarizes key physicochemical properties, with some values predicted or based on the closely related isomer, 4-benzoylbenzene-1,3-dicarboxylic acid.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₀ O ₅	Calculated
Molecular Weight	270.24 g/mol	Calculated
IUPAC Name	4-benzoylbenzene-1,2-dicarboxylic acid	-
Predicted XLogP3	1.9	ECHEMI[1] (for 1,3-isomer)
Predicted Hydrogen Bond Donor Count	2	ECHEMI[1] (for 1,3-isomer)
Predicted Hydrogen Bond Acceptor Count	5	ECHEMI[1] (for 1,3-isomer)
Predicted Rotatable Bond Count	4	ECHEMI[1] (for 1,3-isomer)
Predicted Boiling Point	553.1 °C	ECHEMI[1] (for 1,3-isomer)
Predicted Flash Point	302.3 °C	ECHEMI[1] (for 1,3-isomer)
Predicted Density	1.403 g/cm ³	ECHEMI[1] (for 1,3-isomer)

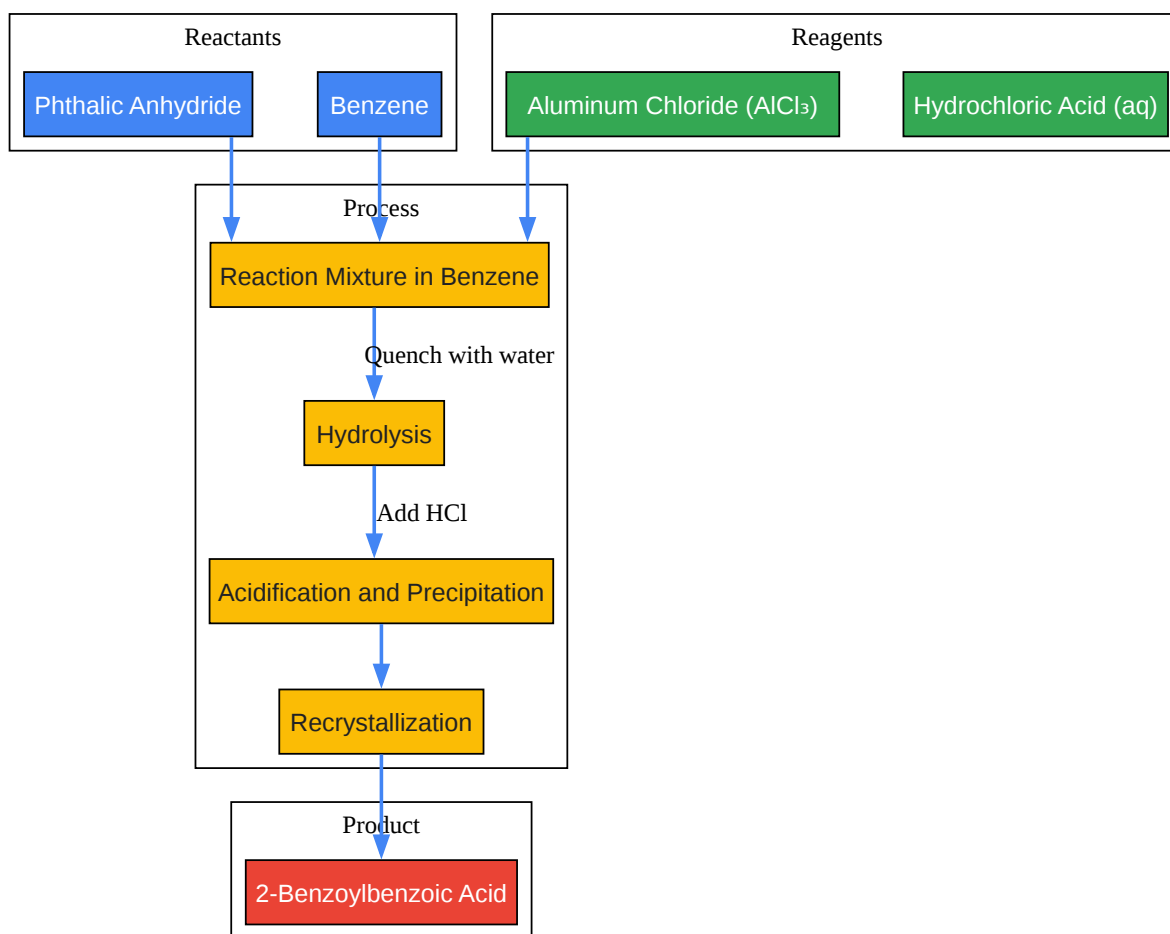
Synthesis and Experimental Protocols

A plausible synthetic route for 4-benzoylbenzene-1,2-dicarboxylic acid would involve the oxidation of a suitable precursor, such as 4-benzoyl-1,2-dimethylbenzene. However, a detailed experimental protocol for this specific synthesis is not currently documented in publicly accessible literature.

For illustrative purposes, a detailed protocol for the synthesis of the isomeric and well-documented compound, 2-benzoylbenzoic acid, via Friedel-Crafts acylation is provided below. This method highlights a general approach to the synthesis of benzoyl-substituted benzoic acids.

Illustrative Synthesis: 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation

The synthesis of 2-benzoylbenzoic acid is a classic example of a Friedel-Crafts acylation, where phthalic anhydride acylates benzene in the presence of a Lewis acid catalyst, typically aluminum chloride.



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Caption: Workflow for the synthesis of 2-benzoylbenzoic acid.

Detailed Experimental Protocol (for 2-Benzoylbenzoic Acid)

This protocol is adapted from established methods for the synthesis of 2-benzoylbenzoic acid.

Materials:

- Phthalic anhydride (15 g)
- Thiophene-free benzene (75 mL)
- Anhydrous aluminum chloride (30 g)
- 10% Sodium carbonate solution
- Concentrated hydrochloric acid
- Activated charcoal
- Ice

Procedure:

- **Reaction Setup:** In a 500 mL round-bottomed flask equipped with a reflux condenser and a gas trap, add phthalic anhydride and benzene.
- **Cooling and Catalyst Addition:** Cool the flask in an ice bath until the benzene begins to freeze. Carefully add anhydrous aluminum chloride in portions.
- **Initiation of Reaction:** Remove the ice bath and gently warm the flask. The reaction should initiate, as evidenced by the evolution of hydrogen chloride gas. Maintain a controlled reaction by intermittent cooling if necessary.
- **Reaction Completion:** Once the vigorous reaction subsides, heat the mixture on a water bath for approximately one hour to bring the reaction to completion.

- **Hydrolysis:** After cooling, cautiously add 100 g of crushed ice to the reaction mixture, followed by 50 mL of water.
- **Workup:** Add concentrated hydrochloric acid to dissolve the aluminum salts. Transfer the mixture to a separatory funnel and remove the aqueous layer. Extract the benzene layer with a 10% sodium carbonate solution to separate the sodium salt of 2-benzoylbenzoic acid.
- **Precipitation:** Cool the sodium carbonate extract in an ice bath and acidify with concentrated hydrochloric acid to precipitate the crude 2-benzoylbenzoic acid.
- **Purification:** Collect the crude product by filtration. Recrystallize from hot water or a benzene-ligroin mixture to obtain pure 2-benzoylbenzoic acid.

Spectroscopic Data

Specific spectroscopic data for 4-benzoylbenzene-1,2-dicarboxylic acid is not available.

However, the expected spectral characteristics can be inferred from its structure:

- **^1H NMR:** The spectrum would be complex due to the substituted benzene rings. Aromatic protons would appear in the range of 7.0-8.5 ppm. The two carboxylic acid protons would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
- **^{13}C NMR:** The spectrum would show signals for the carbonyl carbons of the ketone and carboxylic acids in the range of 165-200 ppm. Aromatic carbons would appear between 120-140 ppm.
- **IR Spectroscopy:** Characteristic absorption bands would include a strong C=O stretch for the ketone around 1660 cm^{-1} , and a broad O-H stretch for the carboxylic acid dimers from $2500\text{--}3300\text{ cm}^{-1}$, overlapping with a C=O stretch for the carboxylic acids around 1700 cm^{-1} .
- **Mass Spectrometry:** The molecular ion peak (M^+) would be observed at $m/z = 270.05$, corresponding to the molecular weight of the compound.

Biological Activity and Potential Applications

While no specific biological activity has been reported for 4-benzoylbenzene-1,2-dicarboxylic acid, studies on related phthalic acid derivatives have shown a range of biological effects.

Reported Activities of Related Compounds

Esters of 1,2-benzenedicarboxylic acid have been isolated from various natural sources, including marine microorganisms, and have been shown to exhibit cytotoxic and antimicrobial properties.

Compound	Activity	Cell Lines/Organisms	Reference
1,2-benzene dicarboxylic acid, mono 2-ethylhexyl ester	Cytotoxic	HepG2 and MCF-7 cancer cell lines	[2]
1,2-benzenedicarboxylic acid, butyldecyl ester	Antimicrobial	Salmonella Typhi, Escherichia coli, Streptococcus faecalis, Staphylococcus aureus, Candida krusei, Shigella dysenteriae	Longdom Publishing

It is important to note that these activities are for ester derivatives of phthalic acid and may not be directly translatable to 4-benzoylbenzene-1,2-dicarboxylic acid.

Potential Applications in Drug Development and Materials Science

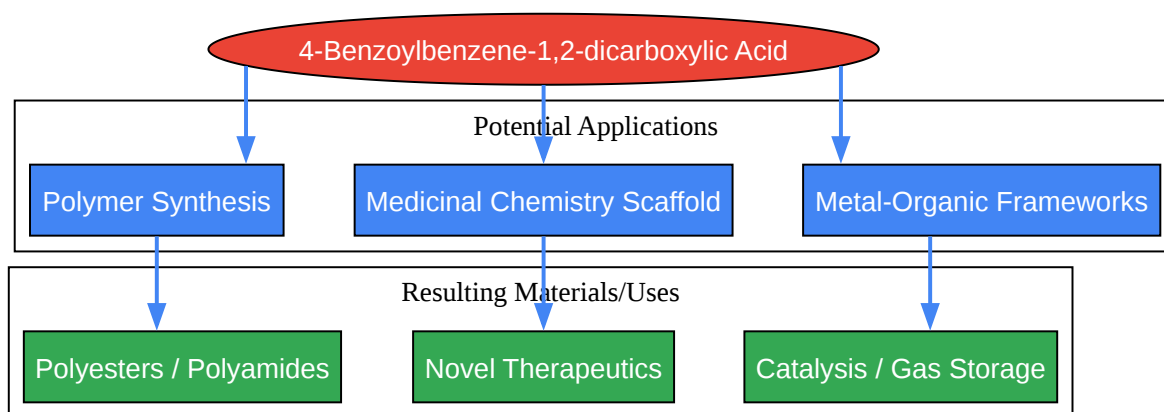
The rigid, functionalized structure of 4-benzoylbenzene-1,2-dicarboxylic acid makes it an interesting candidate for several applications:

- **Polymer Chemistry:** As a dicarboxylic acid, it can be used as a monomer for the synthesis of polyesters and polyamides with potentially unique thermal and mechanical properties conferred by the bulky benzoyl group.

- **Medicinal Chemistry:** The benzophenone moiety is present in some photoactive drugs and can act as a pharmacophore. The dicarboxylic acid groups can be used to improve solubility or as handles for further chemical modification to create novel therapeutic agents.
- **Coordination Chemistry:** The carboxylic acid groups can act as ligands for metal ions, leading to the formation of metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and separation.

Logical Relationships in Potential Applications

The potential utility of 4-benzoylbenzene-1,2-dicarboxylic acid can be visualized as a branching pathway from its core structure.



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Caption: Potential application pathways for the core molecule.

Conclusion

4-benzoylbenzene-1,2-dicarboxylic acid represents a molecule with significant potential in various fields of chemistry. While direct experimental data is currently scarce, this technical guide provides a framework for understanding its properties, potential synthesis, and applications based on the well-established chemistry of its structural components and isomers.

Further research into the synthesis and characterization of this compound is warranted to fully explore its potential.

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